2-Propyne-1-thiol

Description

Molecular Geometry and Bonding Analysis

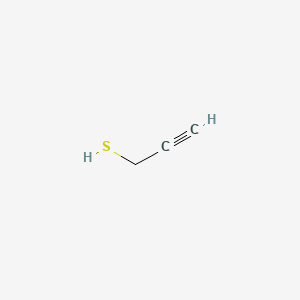

The molecular architecture of this compound displays a distinctive linear alkyne segment coupled with a flexible thiol terminus, creating a compound with both rigid and dynamic structural elements. The molecule consists of a three-carbon chain featuring a terminal triple bond between the first and second carbon atoms, with the third carbon bearing a thiol functional group. This arrangement results in a molecular weight of 72.129 atomic mass units and establishes the fundamental geometric framework that governs the compound's chemical behavior.

The carbon-carbon triple bond in this compound exhibits the characteristic linear geometry expected for alkyne functional groups, with bond angles approaching 180 degrees around the triple bond axis. The carbon-sulfur bond length in thiol compounds typically measures approximately 180 picometers, which is significantly longer than corresponding carbon-oxygen bonds due to the larger atomic radius of sulfur compared to oxygen. This increased bond length contributes to the distinctive properties of thiols compared to their alcohol analogs, including differences in hydrogen bonding capabilities and molecular conformational preferences.

The thiol functional group in this compound demonstrates unique bonding characteristics that distinguish it from other organosulfur compounds. The carbon-sulfur-hydrogen angle approaches 90 degrees, which is considerably more acute than the carbon-oxygen-hydrogen angle found in alcohols. This geometric difference reflects the different hybridization patterns and electron distribution around the sulfur atom compared to oxygen. The sulfur-hydrogen bond exhibits a bond dissociation energy of approximately 366 kilojoules per mole, which is substantially weaker than the corresponding oxygen-hydrogen bond in alcohols that typically measures 440 kilojoules per mole.

Internal rotation dynamics play a crucial role in determining the preferred conformational states of this compound. Research on propargyl mercaptan, which shares the same molecular structure as this compound, reveals that the molecule exhibits a double minimum potential for rotation of the thiol group. The investigation demonstrates a lower barrier of 470 plus or minus 10 wavenumbers at the cis position and a higher barrier of 2000 plus or minus 500 wavenumbers at the trans position. These rotation barriers significantly influence the molecule's conformational preferences and affect its interactions with other molecules and surfaces.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy provides distinctive fingerprint information for this compound through the identification of characteristic vibrational frequencies associated with its functional groups. The terminal alkyne carbon-hydrogen stretch appears as a strong absorption band at approximately 3300 wavenumbers, which is characteristic of terminal alkyne compounds. The carbon-carbon triple bond stretch manifests as a medium intensity absorption in the range of 2150 to 2100 wavenumbers, providing clear evidence for the presence of the alkyne functionality. The thiol sulfur-hydrogen stretch, while not explicitly listed in standard infrared frequency tables, would be expected to appear at lower frequencies than the corresponding alcohol oxygen-hydrogen stretch due to the weaker sulfur-hydrogen bond.

The alkyl carbon-hydrogen stretching vibrations in this compound occur in the typical range of 3000 to 2850 wavenumbers for saturated carbon-hydrogen bonds, while the methylene carbon-hydrogen stretches associated with the carbon atom adjacent to the thiol group would appear in this same region. The carbon-sulfur stretching vibration, though not as prominent as carbon-oxygen stretches in alcohols, would contribute to the molecular vibrational spectrum in the lower frequency region. These infrared spectroscopic features collectively provide a unique spectroscopic signature that allows for unambiguous identification of this compound.

Nuclear magnetic resonance spectroscopy offers detailed insights into the electronic environment of individual atoms within the this compound molecule. The terminal alkyne hydrogen would appear as a distinct signal in proton nuclear magnetic resonance spectra, typically exhibiting a characteristic chemical shift around 2 to 3 parts per million downfield from tetramethylsilane. The methylene hydrogen atoms adjacent to the thiol group would display a different chemical shift pattern, influenced by the electron-withdrawing effect of the sulfur atom. The thiol hydrogen itself represents another distinctive resonance signal, though it may be broadened due to rapid exchange processes with trace moisture or other protic solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of the carbon atoms in this compound. The terminal alkyne carbon would exhibit a characteristic chemical shift in the range typical of terminal alkyne carbons, while the second carbon in the triple bond would show a different resonance pattern. The methylene carbon bearing the thiol group would display chemical shift values influenced by the presence of the sulfur atom, typically appearing upfield compared to similar carbons bonded to oxygen atoms due to the different electronegativity of sulfur compared to oxygen.

Mass spectrometry analysis of this compound reveals fragmentation patterns characteristic of both alkyne and thiol functionalities. The molecular ion peak appears at mass-to-charge ratio 72, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of the hydrogen sulfide unit (mass 34), resulting in a significant fragment at mass-to-charge ratio 38, and loss of the sulfur-hydrogen unit (mass 33), producing a fragment at mass-to-charge ratio 39. These fragmentation patterns provide structural confirmation and allow differentiation from other isomeric compounds with the same molecular formula.

Comparative Electronic Structure with Propargyl Alcohol Derivatives

The electronic structure comparison between this compound and propargyl alcohol reveals fundamental differences arising from the substitution of sulfur for oxygen in the functional group. Propargyl alcohol, with its terminal alkyne and hydroxyl functionalities, serves as the direct oxygen analog of this compound, making it an ideal reference compound for comparative electronic structure analysis. The key differences emerge from the distinct electronic properties of sulfur versus oxygen, including differences in electronegativity, atomic size, and orbital overlap characteristics.

The hydrogen bonding capabilities of this compound differ significantly from those of propargyl alcohol due to the reduced electronegativity of sulfur compared to oxygen. While propargyl alcohol readily forms strong intermolecular hydrogen bonds through its hydroxyl group, this compound exhibits weaker hydrogen bonding interactions through its thiol functionality. This difference profoundly affects the physical properties of the compounds, including boiling points, solubility characteristics, and intermolecular association patterns. The weaker hydrogen bonding in thiols results in higher volatility compared to corresponding alcohols, as evidenced by the reduced cohesive forces between thiol molecules.

Conformational preferences represent another area where significant differences emerge between this compound and propargyl alcohol. Research on propargyl alcohol demonstrates that only the gauche conformer can be observed spectroscopically, with no evidence for the trans form under normal conditions. The investigation reveals tunneling frequencies between gauche conformers of 652.38 gigahertz for the hydroxyl species, indicating rapid interconversion between energetically similar conformational states. In contrast, the conformational landscape of this compound, as revealed through microwave spectroscopy studies, shows different barrier heights and conformational preferences due to the distinct electronic properties of the thiol group compared to the hydroxyl group.

The electronic polarizability differences between sulfur and oxygen atoms create distinct intermolecular interaction patterns for this compound compared to propargyl alcohol. Sulfur atoms are significantly more polarizable than oxygen atoms, leading to stronger van der Waals interactions between thiol molecules. This increased polarizability affects not only intermolecular associations but also the molecular response to external electric fields and the overall electronic distribution within the molecule. These electronic differences manifest in distinct spectroscopic properties, including different nuclear magnetic resonance chemical shifts and infrared absorption frequencies.

Quantum mechanical studies of related compounds provide insights into the electronic structure differences between thiol and alcohol functionalities. Density functional theory calculations on 1,2-butanedithiol compared to 1,2-butanediol reveal distinct hydrogen bonding patterns and conformational preferences. The research demonstrates that dithiol compounds exhibit weaker but still significant sulfur-hydrogen to sulfur hydrogen bonding interactions, analogous to but distinct from the oxygen-hydrogen to oxygen interactions in diols. These computational studies support the experimental observations of different conformational landscapes and interaction patterns between sulfur-containing and oxygen-containing analogs.

| Property | This compound | Propargyl Alcohol | Difference |

|---|---|---|---|

| Hydrogen Bond Strength | Weak | Strong | Sulfur vs Oxygen electronegativity |

| Molecular Polarizability | High | Low | Larger sulfur atom |

| Tunneling Frequency | Not reported | 652.38 GHz | Different barrier heights |

| Conformational Barriers | 470-2000 wavenumbers | Different values | Electronic structure variation |

| Bond Dissociation Energy | 366 kJ/mol (S-H) | 440 kJ/mol (O-H) | Weaker sulfur-hydrogen bond |

Properties

IUPAC Name |

prop-2-yne-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLUERUPCAAQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182158 | |

| Record name | 2-Propyne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27846-30-6 | |

| Record name | 2-Propyne-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution of Propargyl Halides

The most established synthetic route to this compound involves nucleophilic substitution of propargyl halides (commonly propargyl bromide) with a sulfur nucleophile such as sodium hydrosulfide (NaSH).

-

$$

\text{Propargyl bromide} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr}

$$ -

- Aqueous or alcoholic solvent medium

- Controlled temperature (often 0-25 °C to moderate reaction rate and side reactions)

- pH control to maintain nucleophile activity and prevent thiol oxidation

-

- Straightforward and high-yielding

- Scalable for industrial production

- Relatively mild conditions

-

- Distillation or extraction to separate product from salts and impurities

This method is widely used both in academic and industrial settings due to its simplicity and reliability.

Thiourea Route (Isothiouronium Salt Intermediate)

An indirect but versatile synthesis involves the reaction of propargyl halides with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.

Step 1: Formation of isothiouronium salt via nucleophilic attack of thiourea on propargyl halide.

Step 2: Treatment of the salt with a strong base (e.g., NaOH) to liberate this compound.

-

$$

\text{Propargyl bromide} + \text{Thiourea} \rightarrow \text{Isothiouronium salt} \xrightarrow{\text{NaOH}} \text{this compound}

$$ -

- Enables purification of intermediate salts for better control

- Useful when direct substitution is problematic

- Common in synthesis of various thiols, adaptable to this compound

-

- Requires careful control of pH and temperature during hydrolysis

- Longer reaction times compared to direct substitution

This method is supported by general thiol synthesis literature and has been successfully adapted for similar alkyne thiols.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | Propargyl bromide + NaSH | Aqueous/alcoholic, 0-25 °C | 75-90 | Simple, scalable, high yield | Requires careful pH/temp control |

| Thiourea route | Propargyl bromide + Thiourea | Acidic reflux, then base hydrolysis | 65-85 | Versatile, purifiable intermediates | Longer reaction time |

| Thiol-yne click chemistry | This compound + alkynes | UV light, photoinitiator | N/A | Useful for derivatives synthesis | Not primary synthesis method |

Research Findings and Analysis

Reaction Optimization: Control of temperature and pH during the nucleophilic substitution is critical to maximize yield and minimize side reactions such as polymerization or thiol oxidation.

Industrial Scale-Up: The direct substitution method is preferred industrially due to straightforward scalability and ease of purification by distillation.

Synthetic Versatility: The thiourea method allows for the isolation of stable intermediates, which can be advantageous in multi-step syntheses or when working with sensitive substrates.

Analytical Characterization: Purity and identity confirmation typically use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Safety Considerations: Due to the compound’s strong odor and potential toxicity, synthesis is conducted in well-ventilated fume hoods with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

2-Propyne-1-thiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it into simpler thiols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Disulfides: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Thioethers: Formed through substitution reactions.

Scientific Research Applications

Organic Chemistry

2-Propyne-1-thiol serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:

- Oxidation: Converts to disulfides or sulfonic acids.

- Reduction: Forms simpler thiols or hydrocarbons.

- Substitution Reactions: Participates in nucleophilic substitution where the thiol group is replaced by other functional groups.

Biological Studies

Research into the biological effects of this compound has revealed its potential interactions with proteins and enzymes. It is studied for:

- Enzyme Inhibition: Its ability to form covalent bonds with metal ions can influence enzyme activity.

- Bioconjugation: Thiol groups are employed to conjugate bioactive molecules, enhancing drug delivery systems .

Medical Applications

The compound is investigated for its potential therapeutic properties:

- Drug Development: It acts as a precursor in synthesizing pharmaceuticals, particularly in creating compounds with specific biological activities.

- Antioxidant Properties: Research indicates potential antioxidant effects, making it a candidate for therapeutic applications in oxidative stress-related conditions.

Industrial Uses

In the industrial sector, this compound is used for:

- Production of Specialty Chemicals: It acts as an intermediate in synthesizing other valuable compounds.

- Polymer Chemistry: Utilized in thiol-yne photopolymerizations to create highly cross-linked polymer networks, which have applications in coatings and adhesives .

Case Study 1: Thiol-Yne Photopolymerization

A study demonstrated that radical-mediated thiol-yne photopolymerizations using this compound produced highly cross-linked polymer networks. This process allows for post-polymerization modifications, enhancing material properties such as thermal stability and mechanical strength .

Case Study 2: Thiol Surface Functionalization

Research explored the use of thiol groups from this compound for surface functionalization via plasma polymerization. The study showed successful conjugation of collagen to thiol groups on surfaces, indicating potential applications in tissue engineering and regenerative medicine .

Mechanism of Action

The mechanism of action of 2-Propyne-1-thiol involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Propyne-1-thiol can be compared with other thiols, such as:

2-Propene-1-thiol: Similar structure but with a double bond instead of a triple bond.

2-Propanethiol: Similar structure but with a saturated carbon chain.

Allyl mercaptan: Another thiol with a similar structure but different reactivity.

The uniqueness of this compound lies in its triple bond, which imparts distinct chemical properties and reactivity compared to other thiols.

Biological Activity

2-Propyne-1-thiol, also known as prop-2-yne-1-thiol, is an organosulfur compound with the chemical formula . This compound is characterized by its unique thiol functional group, which imparts significant biological activity. Understanding its biological properties is crucial for potential applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Structure : this compound features a terminal alkyne with a thiol group, making it a member of the allyl sulfur compound family.

- Molecular Weight : Approximately 74.145 g/mol.

- CAS Number : 870-23-5.

Biological Activity Overview

The biological activity of this compound can be summarized through several key areas:

Antimicrobial Properties

Research indicates that thiols, including this compound, exhibit antimicrobial activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes. Studies have shown that compounds with thiol groups can enhance the efficacy of antibiotics against resistant strains by modifying the cellular environment or directly targeting microbial enzymes .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes. For instance, it can act as a reactive substrate for cysteine residues in proteins, leading to enzyme modification and inhibition. This property is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

Cell Signaling Modulation

Thiols are known to participate in redox signaling pathways within cells. The presence of this compound may influence cellular redox states and affect signaling cascades that regulate various physiological processes, including apoptosis and cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiol compounds, including this compound. Results indicated that this compound displayed significant inhibitory effects against Gram-positive bacteria. The study utilized disc diffusion methods to assess antibacterial activity, revealing a clear zone of inhibition at specific concentrations .

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 10 | 15 |

| Control (No Thiol) | - | 0 |

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers explored how this compound interacts with cysteine-containing enzymes. The findings suggested that the compound forms covalent bonds with active site cysteine residues, effectively inhibiting enzymatic activity. This was demonstrated using kinetic assays where varying concentrations of the thiol were tested against enzyme substrates .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new antimicrobial agents.

- Biochemical Research : As a tool for studying enzyme mechanisms and redox biology.

- Food Industry : Its flavor profile may also be leveraged in food preservation due to its antimicrobial properties.

Q & A

Q. How can researchers address ethical considerations in this compound studies involving biological systems?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) for studies involving human cell lines or animal models. Include toxicity assessments (e.g., LD50 values) in informed consent documents. Publish negative results to prevent publication bias and ensure data accessibility via platforms like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.